N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide -

N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

Catalog Number: EVT-5495794
CAS Number:
Molecular Formula: C18H18FNO2
Molecular Weight: 299.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide hydrochloride (AACBA)

Compound Description: AACBA, a known P2X7 antagonist, demonstrates efficacy in preclinical models of pain and inflammation. It potently inhibits human P2X7-mediated calcium flux and quinolinium uptake. AACBA exhibits analgesic and anti-inflammatory effects in vivo, reducing lipopolysaccharide-induced interleukin-6 release and carrageenan-induced paw edema and hypersensitivity [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent and selective B/C RAF inhibitor with promising efficacy against RAS mutant cancers. The compound exhibits kinase selectivity and effectively suppresses pMEK and proliferation in KRAS mutant tumor cell lines. Its design prioritizes a balance between solubility and cellular activity, achieved by replacing an N-methylpyridone moiety with a tetrahydropyranyl oxy-pyridine group [].

N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

Compound Description: This compound stands out as a structurally distinct cannabinoid-1 receptor (CB1R) positron emission tomography tracer with favorable brain uptake and signal-to-noise ratio in preclinical models. Its design focuses on introducing an 18F atom for PET imaging while optimizing lipophilicity and CB1R affinity [].

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a potent and selective acyclic amide cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits promising anti-obesity effects in preclinical models, demonstrating significant weight loss and fat mass reduction [, ]. Structural studies reveal a rigid C11-N13-C14-C16-C17 backbone with flexibility around the C8-C11 and C8-O7 bonds, influencing its interaction with CB1R [].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor, demonstrating activity against Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. Its primary metabolite, [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855), exhibits even greater potency. Research indicates a cyclic conversion between TG100435 and TG100855, mediated by flavin-containing monooxygenases and cytochrome P450 reductase [, ].

3-[2-(Imidazo[1,2-a]pyrazin-3-ylethynyl]-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showcasing potential as an anti-inflammatory agent. It exhibits high binding affinity for DDR1 and DDR2, effectively inhibiting their kinase activity. Notably, it demonstrates selectivity over a broad range of other kinases. Preclinical studies highlight its ability to reduce lipopolysaccharide-induced interleukin-6 release and mitigate acute lung injury [].

4-(4-{[(2-Phenylquinazolin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)butan-1-ol hemihydrate

Compound Description: This compound features a complex structure with two fused six-membered rings linked to a benzene ring and a triazole ring connected to a butanol group. The molecule exhibits a specific conformation in its crystal structure, stabilized by O—H⋯N and O—H⋯O hydrogen bonds, forming an intricate three-dimensional network [].

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

Compound Description: This compound has emerged as a promising DNA gyrase A inhibitor, potentially addressing the growing concern of quinolone resistance in bacteria like Escherichia coli. Its antimicrobial activity stems from its quinoline structure, enabling distinct molecular interactions with DNA gyrase compared to traditional quinolone antibiotics [].

Compound Description: This compound represents a potassium channel opener with potential therapeutic applications. The reported synthesis focuses on achieving enantiomeric purity, highlighting the importance of stereochemistry in drug development [].

N-[(4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin (4)

Compound Description: This compound functions as a prodrug of norfloxacin, an antibiotic. It demonstrates improved in vivo activity and bioavailability compared to norfloxacin, highlighting the potential of prodrug strategies to enhance drug delivery and efficacy [].

(-)-N-Methyl-N-[4-(phenyl-4-acetaminopiperidine-1-yl)-2-(3,4-dichlorophenyl)butyl]-benzamide

Compound Description: This compound is a potent and selective antagonist for neurokinin A receptors, showing therapeutic potential for inflammatory and pain-related conditions. Its synthesis involves multiple steps, highlighting the complexity often involved in achieving desired stereochemistry and purity [, ].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potential antithrombotic properties. It demonstrates potent inhibition of serotonin-amplified platelet aggregation and exhibits good oral bioavailability. Its development focused on optimizing selectivity, solubility, and pharmacokinetic properties [, ].

N-Cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)oxy]butyramide (RS-82856)

Compound Description: RS-82856 is a potent cyclic AMP phosphodiesterase (PDE) inhibitor, specifically targeting the FIII (type IV) form. Extensive structure-activity relationship studies revealed that structural variations significantly impact its potency and selectivity [].

N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyl)phenylmethyl)carbamide

Compound Description: This compound shares a similar scaffold with the target compound N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, both featuring a benzamide core. It highlights the importance of exploring N-substituted benzamides as a potential source of new drugs [, , , ].

Properties

Product Name

N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-methylprop-2-enoxy)benzamide

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C18H18FNO2/c1-13(2)12-22-17-9-5-15(6-10-17)18(21)20-11-14-3-7-16(19)8-4-14/h3-10H,1,11-12H2,2H3,(H,20,21)

InChI Key

BYYXVMGSIAPDMV-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.